

4-Amino-2-(trifluoromethyl)acetanilide chemical properties

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Compound of Interest

Compound Name:	4-Amino-2-(trifluoromethyl)acetanilide
Cat. No.:	B161694

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An In-depth Technical Guide to the Chemical Properties of **4-Amino-2-(trifluoromethyl)acetanilide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Amino-2-(trifluoromethyl)acetanilide**, a fluorinated aromatic compound of interest in various research and development sectors. The document details its chemical identity, physicochemical characteristics, available spectral data, and relevant experimental protocols for its synthesis and analysis. Safety and handling precautions are also summarized. This guide is intended to serve as a core reference for professionals in chemistry, pharmacology, and materials science. A related isomer, 4'-Amino-3'-(trifluoromethyl)acetanilide, is noted for its applications as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals like herbicides and pesticides.^[1]

Chemical Identity

4-Amino-2-(trifluoromethyl)acetanilide is an acetamide derivative of aniline containing a trifluoromethyl substituent.

- IUPAC Name: N-[4-amino-2-(trifluoromethyl)phenyl]acetamide[2][3][4]
- Synonyms: 4'-Amino-2'-(trifluoromethyl)acetanilide, 2-Acetamido-5-aminobenzotrifluoride, N-(4-amino-2-(trifluoromethyl)phenyl)acetamide[2][4][5][6]
- CAS Number: 134514-34-4[2][3][4][5][6]
- Molecular Formula: C₉H₉F₃N₂O[1][2][4][5][6]
- Canonical SMILES: CC(=O)NC1=C(C=C(C=C1)N)C(F)(F)F[2][4]
- InChI: InChI=1S/C9H9F3N2O/c1-5(15)14-8-3-2-6(13)4-7(8)9(10,11,12)/h2-4H,13H2,1H3, (H,14,15)[2][4]
- InChIKey: WTUVWNQWAIVCDO-UHFFFAOYSA-N[2][4][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-Amino-2-(trifluoromethyl)acetanilide**. Data has been compiled from various chemical databases and supplier information.

Property	Value	Source(s)
Molecular Weight	218.18 g/mol	[1][4][5]
Monoisotopic Mass	218.06669740 Da	[2][4]
Appearance	White to brown powder or solid	[7]
Melting Point	137-139 °C	[5][6]
Boiling Point	267.6 °C at 760 mmHg	[2][5]
Density	1.378 g/cm ³	[5]
Flash Point	115.6 °C	[5]
Vapor Pressure	0.0081 mmHg at 25 °C	[2][5]
Water Solubility	Data for the specific compound is not readily available. The parent compound, acetanilide, is slightly soluble in water.[8][9]	
Solubility	Data for the specific compound is not readily available. Acetanilide is soluble in ethanol, diethyl ether, and acetone.[8][9]	
Refractive Index	1.54	[2][5]
Topological Polar Surface Area	55.1 Å ²	[2][4][5]
XLogP3 (LogP)	0.7	[4]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of the compound.

- ¹H NMR Spectroscopy: 1D NMR spectral data for **4-Amino-2-(trifluoromethyl)acetanilide** is available.[4] The spectrum was acquired on a BRUKER AC-300 instrument.[4]

- Infrared (IR) Spectroscopy: An FTIR spectrum, obtained using a KBr wafer technique, is available for this compound.[4]
- Mass Spectrometry: The exact mass of the compound is 218.06700.[5]

Experimental Protocols

Synthesis Protocol: Multi-step Synthesis via a Benzonitrile Intermediate

This protocol outlines a plausible synthetic route adapted from methods for preparing structurally related compounds, such as 4-amino-2-trifluoromethyl benzonitrile, followed by a standard acetylation reaction.[9][10]

Step 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile (Precursor)[10]

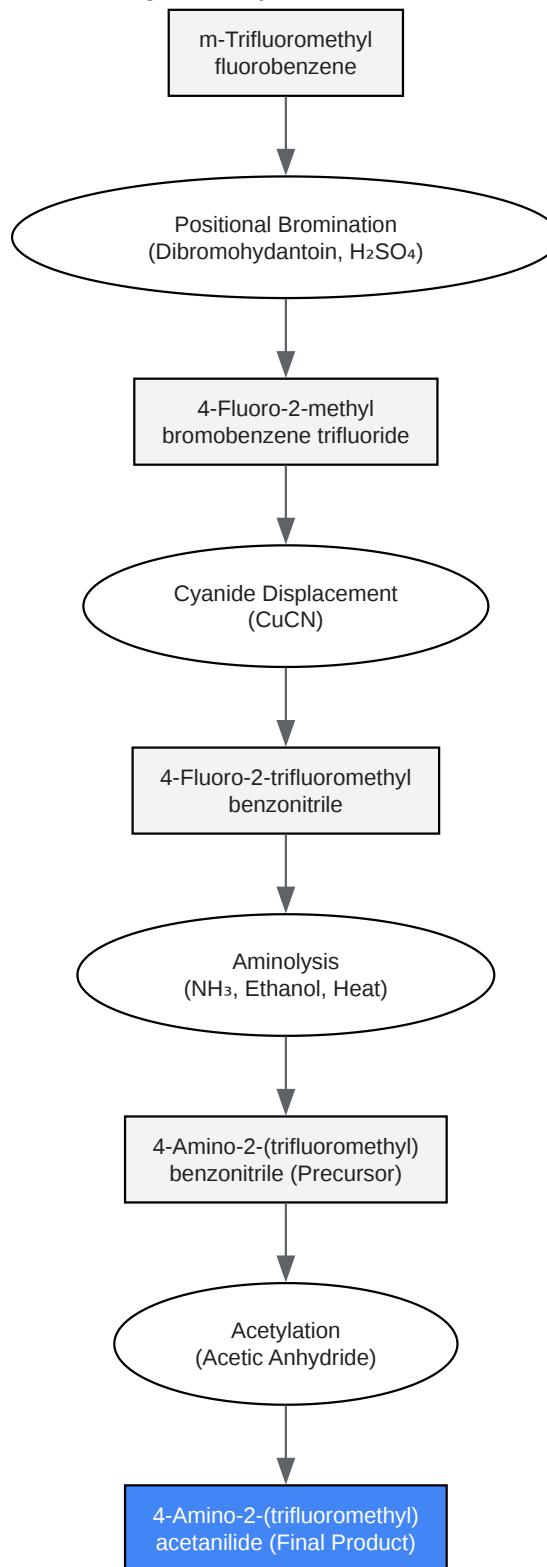
- Positional Bromination: m-Trifluoromethyl fluorobenzene is used as the starting material. It undergoes bromination using dibromohydantoin in a mixture of glacial acetic acid and concentrated sulfuric acid with reflux.
- Cyanide Displacement: The resulting 4-fluoro-2-methyl bromobenzene trifluoride is reacted with cuprous cyanide, typically in a polar aprotic solvent like DMF or NMP, to substitute the bromine atom with a cyano group.
- Aminolysis: The 4-fluoro-2-trifluoromethyl benzonitrile product is then dissolved in ethanol in a sealed reaction vessel. Liquefied ammonia is introduced, and the mixture is heated to approximately 122 °C for 10 hours to replace the fluorine atom with an amino group, yielding the 4-amino-2-(trifluoromethyl)benzonitrile precursor.[10]

Step 2: Acetylation of 4-Amino-2-(trifluoromethyl)benzonitrile[9]

- Reaction Setup: The 4-amino-2-(trifluoromethyl)aniline precursor is dissolved in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.
- Acetylation: Acetic anhydride is added dropwise to the solution while stirring. The reaction is typically exothermic and may require cooling to maintain control. The reaction proceeds via nucleophilic acyl substitution on the aniline's amino group.[11]

- **Workup and Isolation:** After the reaction is complete (monitored by TLC), the mixture is poured into cold water or an ice bath to precipitate the crude product.
- **Purification:** The crude **4-Amino-2-(trifluoromethyl)acetanilide** is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Diagram 1: Synthetic Workflow

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Caption: Diagram 1: Synthetic workflow for **4-Amino-2-(trifluoromethyl)acetanilide**.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

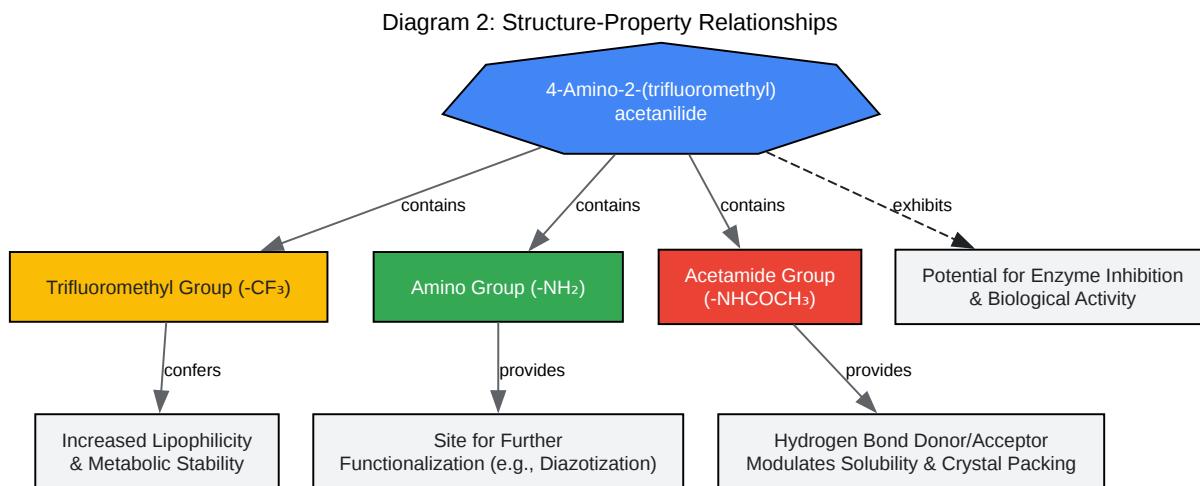
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For acetanilides, which may require derivatization to improve volatility, this method is highly applicable for identification and quantification.[\[12\]](#)[\[13\]](#)

- Sample Preparation: A known quantity of the **4-Amino-2-(trifluoromethyl)acetanilide** sample is accurately weighed and dissolved in a high-purity volatile solvent, such as dichloromethane or ethyl acetate. An internal standard may be added for quantitative analysis.
- Derivatization (Optional but Recommended): To enhance volatility and improve peak shape, the amino and/or amide groups can be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- GC Conditions:
 - Injector: A split/splitless injector is typically used, with an injection volume of 1 μ L. The injector temperature is set high enough to ensure rapid volatilization (e.g., 250 °C).
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 μ m) is suitable.
 - Oven Program: A temperature gradient is employed, for instance, starting at 80 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C and holding for 5-10 minutes.
 - Carrier Gas: Helium is used as the carrier gas with a constant flow rate (e.g., 1 mL/min).
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV is standard.
 - Mass Analyzer: A quadrupole or ion trap analyzer is used to scan a mass range, for example, from m/z 40 to 500.

- Data Acquisition: Data is collected in full scan mode for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
- Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is compared against spectral libraries (e.g., NIST) and the expected fragmentation pattern to confirm the identity of **4-Amino-2-(trifluoromethyl)acetanilide**.

Structure-Property Relationships

The chemical structure of **4-Amino-2-(trifluoromethyl)acetanilide** directly influences its properties and potential applications. The trifluoromethyl group is a key feature, as it is highly electron-withdrawing and enhances lipophilicity and metabolic stability, which are desirable traits for drug candidates.^[1]



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Caption: Diagram 2: Key structural features and their influence on chemical properties.

Safety and Handling

4-Amino-2-(trifluoromethyl)acetanilide is classified as harmful if swallowed and is an irritant to the eyes, respiratory system, and skin.[2][3][6]

- Precautions for Safe Handling: Handle in a well-ventilated area.[3][5][14] Avoid formation of dust and aerosols.[5][14] Wash hands thoroughly after handling.[3][15][16] Avoid contact with skin, eyes, and clothing.[3][14][15]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (chemical splash-resistant safety glasses or goggles).[2][3][14][16]
- Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area. [3][14][15]
- First Aid Measures:
 - If Swallowed: Call a poison center or doctor if you feel unwell and rinse the mouth.[3][16]
 - In Case of Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[3]
 - In Case of Eye Contact: Rinse immediately and cautiously with plenty of water for several minutes.[2][15]
 - If Inhaled: Move the person to fresh air.[3][16]

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